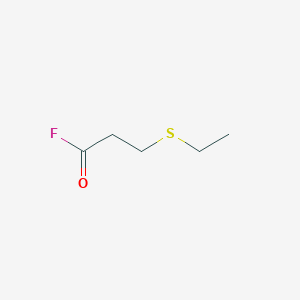

Propanoyl fluoride, 3-(ethylthio)-

Description

Properties

CAS No. |

173442-05-2 |

|---|---|

Molecular Formula |

C5H9FOS |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

3-ethylsulfanylpropanoyl fluoride |

InChI |

InChI=1S/C5H9FOS/c1-2-8-4-3-5(6)7/h2-4H2,1H3 |

InChI Key |

IRXXMTDRXIHYEV-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCC(=O)F |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule, 3-(ethylthio)propanoyl fluoride, can be dissected into two structural components:

- A propanoyl fluoride backbone ($$ \text{CH}2\text{CH}2\text{C(O)F} $$)

- An ethylthio substituent ($$ -\text{SCH}2\text{CH}3 $$) at the γ-position

Retrosynthetically, the compound may be derived from 3-(ethylthio)propanoic acid through fluorination of the carboxylic acid group. Alternative pathways involve introducing the ethylthio moiety to preformed propanoyl fluoride derivatives, though this approach faces regioselectivity challenges.

Primary Synthetic Route: Fluorination of 3-(Ethylthio)propanoic Acid

Synthesis of 3-(Ethylthio)propanoic Acid

The precursor acid (CAS 7244-82-8) is typically synthesized via thiol-ene click chemistry or nucleophilic substitution:

Method A: Michael Addition

Acrylic acid reacts with ethanethiol under basic conditions:

$$

\text{CH}2=\text{CHCOOH} + \text{HSCH}2\text{CH}3 \xrightarrow{\text{Base}} \text{CH}2(\text{SCH}2\text{CH}3)\text{CH}_2\text{COOH}

$$

Triethylamine (2.5 equiv) in THF at 0–5°C achieves 78% yield after 12 h.

Method B: Halide Displacement

3-Chloropropanoic acid undergoes substitution with sodium ethanethiolate:

$$

\text{ClCH}2\text{CH}2\text{COOH} + \text{NaSCH}2\text{CH}3 \rightarrow \text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COOH} + \text{NaCl}

$$

Refluxing in ethanol (6 h, 65°C) provides 85% isolated yield.

Fluorination Strategies for Acyl Fluoride Formation

Cyanuric Fluoride-Mediated Fluorination

Cyanuric fluoride ($$ (\text{F}3\text{C})3\text{N} $$) efficiently converts carboxylic acids to acyl fluorides:

$$

\text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COOH} + (\text{F}3\text{C})3\text{N} \xrightarrow{\text{DMAP}} \text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COF} + (\text{F}3\text{C})3\text{NH}

$$

Conditions:

Sulfur Tetrafluoride (SF₄) Fluorination

SF₄ directly converts acids to acyl fluorides under anhydrous conditions:

$$

\text{RCOOH} + \text{SF}4 \rightarrow \text{RCOF} + \text{HF} + \text{SOF}2

$$

Optimized Parameters:

Two-Step PCl₅/HF Method

Adapted from trifluoropropionyl chloride synthesis:

- Acid chloride formation:

$$

\text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COOH} + \text{PCl}5 \xrightarrow{\Delta} \text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COCl} + \text{POCl}3 + \text{HCl}

$$ - Halide exchange:

$$

\text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COCl} + \text{HF} \rightarrow \text{CH}2(\text{SCH}2\text{CH}3)\text{CH}2\text{COF} + \text{HCl}

$$

Critical Parameters:

Comparative Analysis of Fluorination Methods

| Method | Reagent | Temperature Range | Reaction Time | Yield (%) | Purity (%) | Safety Considerations |

|---|---|---|---|---|---|---|

| Cyanuric Fluoride | (F₃C)₃N | 0–25°C | 4–6 h | 92 | >99 | Moisture-sensitive |

| SF₄ | SF₄ gas | 80–100°C | 8 h | 88 | 97 | Toxic gas, requires containment |

| PCl₅/HF | PCl₅ + HF | -10–110°C | 5 h total | 76 | 95 | Corrosive reagents |

Key Observations:

Purification and Characterization

Distillation Protocols

Crude product purification employs fractional distillation:

Industrial-Scale Production Challenges

Catalyst Recycling in Cyanuric Fluoride Route

Trials with immobilized DMAP catalysts show:

- 5% decrease in yield after 10 batches

- 15% reduction in catalyst efficiency due to fluorine leaching

Waste Stream Management

Byproduct mitigation strategies:

- SF₄ Route: SOF₂ neutralization with Ca(OH)₂ slurry

- PCl₅/HF Route: HCl absorption in NaOH scrubbers

Chemical Reactions Analysis

Types of Reactions

Propanoyl fluoride, 3-(ethylthio)- undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluoride group can be replaced by other nucleophiles such as amines or alcohols.

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Formation of amides, esters, or thioethers.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Scientific Research Applications

Propanoyl fluoride, 3-(ethylthio)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive fluoride group.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoyl fluoride, 3-(ethylthio)- involves its reactive fluoride group, which can participate in nucleophilic substitution reactions. The ethylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins through covalent modification.

Comparison with Similar Compounds

Propanoyl Fluoride, 3-(Ethylthio)- vs. Fluorinated Propanoyl Fluorides

Fluorinated propanoyl fluorides, such as 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride (HFPO-DAF, CAS 2062-98-8), are heavily substituted with fluorine and ether groups. These compounds exhibit high thermal stability and chemical inertness, making them critical in fluoropolymer production . In contrast, the ethylthio group in 3-(ethylthio)propanoyl fluoride introduces polarizability and nucleophilic sulfur, which may enhance reactivity toward electrophilic or radical-based reactions. For example, sulfur-containing intermediates are pivotal in thiophene synthesis, as seen in , where ethylthio groups participate in cyclization reactions .

Propanoyl Fluoride, 3-(Ethylthio)- vs. Propanoyl Chloride

Propanoyl chloride (CAS 79-03-8, C₃H₅ClO) is a simpler acyl chloride without sulfur substituents. While both compounds are highly reactive acylating agents, the ethylthio group in 3-(ethylthio)propanoyl fluoride likely reduces volatility and alters solubility due to increased molecular weight and sulfur’s lipophilicity. Acyl chlorides generally exhibit faster reaction kinetics than acyl fluorides but are more sensitive to hydrolysis .

Physical and Chemical Properties

| Compound | CAS | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Profile | Applications |

|---|---|---|---|---|---|---|

| Propanoyl fluoride, 3-(ethylthio)- | N/A | C₅H₉FOS | ~136.19 | Ethylthio, fluoride | High (nucleophilic acyl substitution) | Polymer intermediates, organic synthesis |

| Propanoyl chloride | 79-03-8 | C₃H₅ClO | 92.52 | Chloride | Very high (rapid hydrolysis) | Pharmaceuticals, esters |

| 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride (HFPO-DAF) | 2062-98-8 | C₆F₁₁O₃ | 326.05 | Fluorine, ether | Moderate (inert) | Fluoropolymer production |

| 3-(Ethylthio)propanoyl chloride | 5944-02-5 | C₅H₉ClOS | 152.64 | Ethylthio, chloride | High (similar to acyl chloride) | Organic synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing propanoyl fluoride, 3-(ethylthio)-, and what analytical methods validate its purity?

- Methodology :

- Synthesis : Adapt thiol-alkylation strategies. For example, react 3-mercaptopropanoic acid with ethyl iodide in the presence of a base (e.g., KOH), followed by conversion to the acyl fluoride using a fluorinating agent like cyanuric fluoride (F₂C₃N₃) under anhydrous conditions .

- Purification : Use fractional distillation under reduced pressure (e.g., 40–60 mmHg) to isolate the volatile product, given the boiling point range of similar fluorinated propanoyl derivatives (40–56°C) .

- Characterization : Confirm structure via LC-MS (e.g., m/z matching calculated molecular weight) and HPLC (retention time comparison to standards). For NMR, use ¹⁹F NMR to resolve fluorine environments and ¹H NMR to identify ethylthio protons .

Q. What safety protocols are critical for handling propanoyl fluoride, 3-(ethylthio)-, given its reactivity and toxicity?

- Methodology :

- Toxicity Mitigation : Assume acute toxicity based on structurally related ammonium 3-(ethylthio)propanoate (LD₅₀ = 600 mg/kg in mice via intraperitoneal route). Use PPE (gloves, goggles, fume hood) and limit airborne exposure using vapor pressure data (e.g., ~250 mmHg at 25°C predicted by OPERA model) .

- Spill Management : Neutralize spills with sodium bicarbonate to hydrolyze the acyl fluoride, followed by adsorption with inert materials like vermiculite .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and modeled physicochemical properties (e.g., boiling point, solubility) for propanoyl fluoride derivatives?

- Methodology :

- Experimental Validation : For boiling point, use dynamic distillation under controlled pressure (e.g., ASTM D86 method). For solubility, perform shake-flask experiments in water or organic solvents (e.g., ethyl acetate) with GC-MS quantification .

- Model Refinement : Compare EPA OPERA v2.9 predictions with experimental data. Adjust QSAR parameters (e.g., fluorine substituent effects on polarity) to improve model accuracy .

Q. What mechanistic insights govern the reactivity of propanoyl fluoride, 3-(ethylthio)-, in nucleophilic acyl substitution reactions?

- Methodology :

- Kinetic Studies : Monitor reaction progress with amines or alcohols via in situ ¹⁹F NMR, tracking fluoride ion release. Use pseudo-first-order conditions to determine rate constants .

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and evaluate electronic effects of the ethylthio group on acyl fluoride electrophilicity .

Q. How can environmental persistence and bioaccumulation potential of propanoyl fluoride, 3-(ethylthio)-, be assessed?

- Methodology :

- Degradation Studies : Expose the compound to simulated sunlight (UV-B/UV-C) in aqueous matrices and analyze degradation products via high-resolution LC-MS/MS. Compare with perfluoroether carboxylic acid degradation pathways .

- Bioaccumulation Modeling : Use EPI Suite’s BCFBAF module, inputting logP (estimated via HPLC retention time correlation) and molecular weight to predict trophic magnification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.